4-azido-3-bromopyridine
Overview
Description
4-Azido-3-bromopyridine is a chemical compound that has garnered significant interest in the scientific community due to its unique structural properties and reactivity. This compound is characterized by the presence of both an azido group (-N₃) and a bromine atom attached to a pyridine ring. The combination of these functional groups imparts distinct chemical behaviors, making it a valuable compound for various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 3-aminopyridine to form 3-bromopyridine, which is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: While specific industrial production methods for 4-azido-3-bromopyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-3-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium thiolate or primary amines in solvents like ethanol or DMF.
Click Chemistry: Copper(I) catalysts in solvents like water or tert-butanol.
Reduction Reactions: Triphenylphosphine in tetrahydrofuran (THF) or lithium aluminum hydride in ether.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the bromine atom.
Click Chemistry: Triazole derivatives.
Reduction Reactions: 4-amino-3-bromopyridine.
Scientific Research Applications
4-Azido-3-bromopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, enabling the labeling and tracking of biomolecules.
Medicine: It is explored for its potential in drug discovery and development, especially in the synthesis of pharmacologically active molecules.
Industry: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its reactive azido group.
Mechanism of Action
The mechanism of action of 4-azido-3-bromopyridine is primarily dictated by its functional groups:
Azido Group: The azido group participates in click chemistry reactions, forming stable triazole rings through cycloaddition with alkynes.
Bromine Atom: The bromine atom can undergo nucleophilic substitution, where the bromine is replaced by other nucleophiles, leading to the formation of various derivatives.
Comparison with Similar Compounds
4-Azido-3-bromopyridine can be compared with other azido-substituted pyridines and bromopyridines:
4-Azidopyridine: Lacks the bromine atom, making it less versatile in substitution reactions.
3-Bromopyridine: Lacks the azido group, limiting its applications in click chemistry.
4-Azido-2-bromopyridine: Similar reactivity but different positional isomer, leading to variations in chemical behavior.
Uniqueness: The combination of both azido and bromine functional groups in this compound provides a unique reactivity profile, making it a valuable compound for diverse applications in synthetic chemistry and material science .
Properties
IUPAC Name |
4-azido-3-bromopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-8-2-1-5(4)9-10-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMXTCDJVYJXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N=[N+]=[N-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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